molecular formula C35H30N2O5 B11665474 Ethyl 2-({2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}oxy)benzoate

Ethyl 2-({2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}oxy)benzoate

Katalognummer: B11665474
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: CTBJIGZYADJCFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE is a complex organic compound that features a quinazoline core, a naphthalene moiety, and an ethyl benzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves a Friedel-Crafts acylation reaction where a naphthalene derivative is introduced to the quinazoline core.

    Attachment of the Ethyl Benzoate Group: This is usually done through esterification reactions, where the benzoic acid derivative is reacted with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthalene moieties.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline alcohols.

Wissenschaftliche Forschungsanwendungen

ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE involves its interaction with various molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as cancer therapeutics.

    Naphthalene Derivatives: Compounds like naphthalene diimides, which are studied for their electronic properties.

    Benzoate Esters: Compounds such as methyl benzoate, which are used in various industrial applications.

Uniqueness

ETHYL 2-({2-METHOXY-5-[3-(NAPHTHALEN-1-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-2-YL]PHENYL}METHOXY)BENZOATE is unique due to its combination of a quinazoline core, naphthalene moiety, and ethyl benzoate group. This combination imparts unique chemical and biological properties that are not found in simpler compounds.

Eigenschaften

Molekularformel

C35H30N2O5

Molekulargewicht

558.6 g/mol

IUPAC-Name

ethyl 2-[[2-methoxy-5-(3-naphthalen-1-yl-4-oxo-1,2-dihydroquinazolin-2-yl)phenyl]methoxy]benzoate

InChI

InChI=1S/C35H30N2O5/c1-3-41-35(39)28-15-7-9-18-32(28)42-22-25-21-24(19-20-31(25)40-2)33-36-29-16-8-6-14-27(29)34(38)37(33)30-17-10-12-23-11-4-5-13-26(23)30/h4-21,33,36H,3,22H2,1-2H3

InChI-Schlüssel

CTBJIGZYADJCFQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC6=CC=CC=C65)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.